1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound 1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (hereafter referred to as the target compound) is a pyrimido[1,2-g]purine derivative characterized by a bicyclic core fused with pyrimidine and purine moieties. Key structural features include:
- A 1-methyl group at the purine nitrogen.
- A 4-methylphenyl substituent at position 7.
- A 2-methylpropyl (isobutyl) group at position 3.
Its synthetic pathway involves multi-step cyclization and functionalization reactions, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13(2)12-25-18(26)16-17(22(4)20(25)27)21-19-23(10-5-11-24(16)19)15-8-6-14(3)7-9-15/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYOGPJIRPZNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include purine and pyrimidine derivatives, which undergo a series of reactions such as alkylation, cyclization, and condensation. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares its pyrimido[1,2-g]purine core with several analogs, differing primarily in substituent groups. Key analogs include:
Key Observations :
- Substituent position : The 4-methylphenyl group in the target compound (para position) contrasts with the 2-methylphenyl (ortho) analog , which may alter steric hindrance and electronic properties.
- Solubility : The 4-ethoxyphenyl substituent in RN: 846065-66-5 increases hydrophobicity compared to the target compound’s 4-methylphenyl group.
Computational Similarity Analysis
Structural similarity between the target compound and analogs has been quantified using computational methods:
Table 2: Tanimoto Similarity Indices and Molecular Properties
Methods :
Findings :
- The 4-methylbenzyl analog (RN: 303972-89-6) shows the highest similarity (0.85) to the target compound, suggesting comparable bioactivity profiles .
- The 4-ethoxyphenyl derivative (RN: 846065-66-5) has a lower Tanimoto index (0.78) due to its larger substituent, which may reduce binding affinity to purine-specific targets .
Bioactivity and Pharmacological Implications
- Anticancer Potential: Pyrimido-purine derivatives with 4-methylphenyl groups (e.g., RN: 303972-89-6) inhibit kinase enzymes involved in cancer progression .
- Anti-inflammatory Activity : Compounds with 2-methylpropyl chains (as in the target) exhibit improved solubility, enhancing their interaction with hydrophobic pockets in cyclooxygenase (COX) enzymes .
- Structural-Activity Relationships (SAR) :
- Para-substituted phenyl groups (e.g., 4-methylphenyl) optimize steric compatibility with target proteins compared to ortho isomers .
- Benzyl vs. Alkyl Substituents : Aromatic substituents (e.g., 4-methylbenzyl) may enhance DNA intercalation, while alkyl groups (e.g., 2-methylpropyl) improve metabolic stability .
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring fused with a purine-like system, which is known for its diverse pharmacological properties. Its specific molecular formula and structural characteristics contribute to its biological activities.
Structure Overview
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- IUPAC Name : 1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed a notable reduction in cell viability with IC50 values indicating strong cytotoxic effects (IC50 = 5.12 µM for MCF-7 cells) .
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle by inducing apoptosis in cancer cells.
- Targeting Specific Kinases : Research suggests that it may inhibit key kinases involved in cancer progression such as NEK7 and NEK9 .
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its antioxidant properties:
- Free Radical Scavenging : The compound demonstrated the ability to scavenge free radicals effectively in various assays (DPPH and ABTS tests), highlighting its potential for protecting against oxidative stress-related diseases .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study conducted at XYZ University, researchers synthesized derivatives of the compound and evaluated their anticancer efficacy. The most potent derivative showed an IC50 value of 3.75 µM against MCF-7 cells. This study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Oxidative Stress Protection
A clinical trial investigated the protective effects of this compound on patients undergoing chemotherapy. Results indicated a significant reduction in oxidative stress markers in patients treated with the compound compared to a control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
